molecular formula C15H12FN3O5S3 B3408902 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide CAS No. 887201-77-6

2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B3408902
CAS RN: 887201-77-6
M. Wt: 429.5 g/mol
InChI Key: VORBHHCKNCFZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide, also known as FST, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FST is a sulfonamide-based compound that has been synthesized using specific methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide involves the inhibition of specific enzymes and signaling pathways. 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide targets the activity of enzymes such as carbonic anhydrase and cyclooxygenase, which are involved in various physiological processes. 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide also targets specific signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to reduce the production of inflammatory cytokines and inhibit the activity of specific enzymes. In neurodegenerative disease research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to reduce oxidative stress, inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has several advantages for lab experiments, including its high potency, specificity, and low toxicity. 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide can be easily synthesized using specific methods, and its mechanism of action has been extensively studied. However, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide also has limitations, including its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide research, including the development of new synthetic methods to improve its bioavailability and efficacy. 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide can also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide can be studied in various research fields such as cardiovascular diseases, metabolic disorders, and infectious diseases. Overall, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has significant potential for various scientific research applications, and its future directions are promising.

Scientific Research Applications

2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been extensively studied for its potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has also shown that 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide can reduce inflammation by inhibiting the activity of specific enzymes. In neurodegenerative disease research, 2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O5S3/c16-9-1-3-10(4-2-9)26(21,22)8-14(20)19-15-18-12-6-5-11(27(17,23)24)7-13(12)25-15/h1-7H,8H2,(H2,17,23,24)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORBHHCKNCFZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzenesulfonyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 2
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 5
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((4-fluorophenyl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide

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